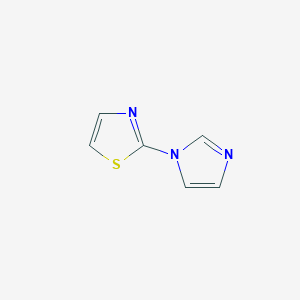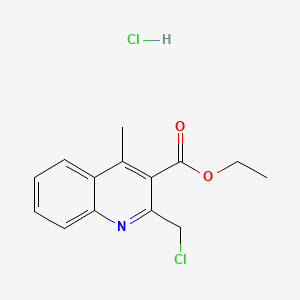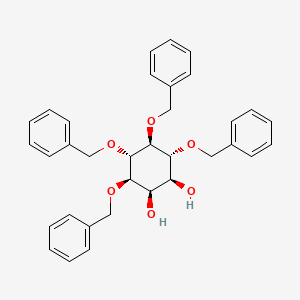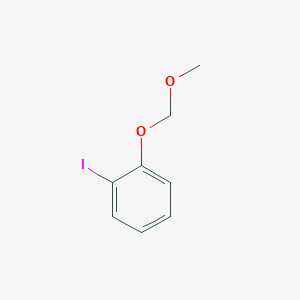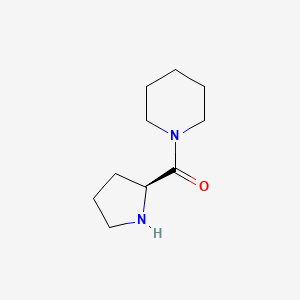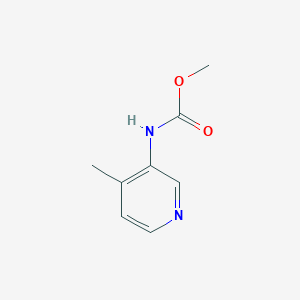
Methyl N-(4-methylpyridin-3-yl)carbamate
概要
説明
Methyl N-(4-methylpyridin-3-yl)carbamate is a compound that falls within the broader class of carbamate esters, which are known for their diverse biological activities and applications in various fields, including medicine and agriculture. Carbamates are derivatives of carbamic acid and contain the functional group -O(C=O)NH2. They are often synthesized for their potential use as insecticides, herbicides, and pharmaceuticals .
Synthesis Analysis
The synthesis of carbamate compounds can be achieved through various chemical transformations. For instance, methyl N-phenyl carbamate can be synthesized from aniline using methyl formate as a carbonylating agent, which is considered a green and efficient method . Similarly, methyl N-(4-methylpyridin-3-yl)carbamate could be synthesized through analogous methods, utilizing appropriate starting materials and reagents to introduce the 4-methylpyridin-3-yl moiety. The synthesis of related compounds often involves the use of isocyanates or intermediates such as formanilide .
Molecular Structure Analysis
The molecular structure of carbamate compounds is characterized by the presence of the carbamate group. The specific substituents attached to the nitrogen and oxygen atoms of the carbamate group can significantly influence the compound's properties and biological activity. For example, the molecular structure and spectra of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate have been studied using density functional theory, indicating that the compound has Cs symmetry and a large energy gap, which could be indicative of its stability . The molecular structure of related compounds, such as N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, has been characterized by X-ray diffraction, revealing details about the arrangement of atoms and the geometry of the molecule .
Chemical Reactions Analysis
Carbamate compounds can participate in various chemical reactions, often related to their biological activity. For example, N-methylcarbamates may hydrolyze to yield methyl isocyanate, which can further decompose into methylamine and CO2 . The reactivity of the carbamate group also allows for the introduction of substituents at the nitrogen atom, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates . The chemical reactivity of these compounds is crucial for their function as antitumor, antifilarial, or anticonvulsant agents, as it can affect their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl groups or heteroaryl rings can affect these properties. For instance, the thermodynamic analysis of methyl N-phenyl carbamate synthesis provides insights into the reaction heat, Gibbs free energy change, and equilibrium constants, which are important for understanding the compound's behavior under different conditions . The spectral properties, such as UV absorption, are also characteristic of the compound's structure and can be used for identification and analysis .
科学的研究の応用
Antimitotic Agents
The study of chiral isomers of related carbamate compounds has shown their potential as antimitotic agents, which are crucial in cancer treatment. These compounds have been tested in various biological systems, where the S-isomers demonstrated higher potency than the R-isomers. This highlights their importance in developing targeted therapies for cancer treatment (C. Temple & G. Rener, 1992).
Microwave-assisted Synthesis
Research into novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks showcases the efficiency of microwave-assisted synthesis in creating nitrogen-containing scaffolds. This method allows for the rapid and efficient construction of complex molecular structures that are essential in drug discovery and development (C. Henry, A. Haupt, & S. C. Turner, 2009).
New Anticancer Agents
Further modifications to the carbamate group in ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have been explored for their binding with cellular tubulin, crucial for cancer therapy. These modifications aim to enhance the cytotoxic activity against experimental neoplasms, highlighting the role of structural variations in medicinal chemistry (C. Temple, G. Rener, & R. Comber, 1989).
Herbicidal Activity
The synthesis of carbamates like 1,3-dimethyl-4-acyl-pyrazol-5-yl N-methylcarbamates has shown potential in herbicidal applications. Their phytotoxicity against various plants suggests their use in developing selective herbicides, contributing to agricultural chemistry (C. Lee, Hyun-Soo Park, & Jeung-Bea Kim, 1989).
Antitumor and Antifilarial Agents
The synthesis of thiazole and selenazole carbamates has been explored for their potential antitumor and antifilarial activities. These studies highlight the role of carbamates in developing treatments for infectious diseases and cancer, emphasizing the importance of structural diversity in drug design (Y. Kumar et al., 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFYIXMXZZAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470362 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-methylpyridin-3-yl)carbamate | |
CAS RN |
694495-63-1 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

